![molecular formula C20H24FN3O3 B13443314 Ciprofloxacin Isopropyl Ester](/img/structure/B13443314.png)
Ciprofloxacin Isopropyl Ester
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Overview
Description
Ciprofloxacin Isopropyl Ester is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin Isopropyl Ester typically involves the esterification of ciprofloxacin with isopropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
Ciprofloxacin+Isopropyl AlcoholAcid CatalystCiprofloxacin Isopropyl Ester+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to ciprofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Ciprofloxacin and isopropyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of novel ciprofloxacin derivatives with enhanced biological activities.
Mechanism of Action
Ciprofloxacin Isopropyl Ester, like ciprofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Moxifloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness: Ciprofloxacin Isopropyl Ester may offer unique advantages over its parent compound and other fluoroquinolones, such as improved pharmacokinetic properties, enhanced stability, or reduced side effects. Its esterification may also allow for targeted delivery or controlled release in pharmaceutical formulations .
Biological Activity
Ciprofloxacin isopropyl ester is a derivative of the widely used antibiotic ciprofloxacin, which belongs to the fluoroquinolone class. This compound has garnered attention due to its potential enhanced biological activity compared to its parent compound. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized by modifying the carboxylic acid group of ciprofloxacin into an isopropyl ester. This modification aims to improve the compound's lipophilicity and membrane permeability, potentially enhancing its therapeutic efficacy against various pathogens.
Ciprofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The introduction of an ester group may further enhance these interactions, leading to increased potency against resistant strains.
Efficacy Against Bacterial Strains
Recent studies have shown that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | ≤0.125 | Highly susceptible |
Escherichia coli | 0.25 | Susceptible |
Pseudomonas aeruginosa | 16 | Moderately susceptible |
Methicillin-resistant S. aureus (MRSA) | 32 | Moderate activity |
These results indicate that this compound retains potent antibacterial properties, with enhanced efficacy against certain resistant strains compared to conventional ciprofloxacin.
In Vitro Studies
Ciprofloxacin derivatives, including isopropyl esters, have shown promising anticancer activity in vitro. Studies have reported that these compounds induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT29). The cytotoxicity profiles are summarized in Table 2.
Cancer Cell Line | IC50 (µg/mL) | Activity |
---|---|---|
MDA-MB-231 | 5.0 | Induces apoptosis |
HT29 | 3.5 | Significant cytotoxicity |
SW620 | 4.0 | Comparable to cisplatin |
The anticancer mechanisms involve DNA damage through topoisomerase inhibition, leading to cell cycle arrest and subsequent cell death.
Case Studies
A notable case study involved a patient treated with ciprofloxacin who developed severe acute axonal neuropathy after administration. This case highlights potential adverse effects associated with fluoroquinolones, emphasizing the importance of monitoring neurological symptoms during treatment with derivatives like this compound .
Properties
Molecular Formula |
C20H24FN3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
propan-2-yl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H24FN3O3/c1-12(2)27-20(26)15-11-24(13-3-4-13)17-10-18(23-7-5-22-6-8-23)16(21)9-14(17)19(15)25/h9-13,22H,3-8H2,1-2H3 |
InChI Key |
DLAGYCHBKRBCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 |
Origin of Product |
United States |
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